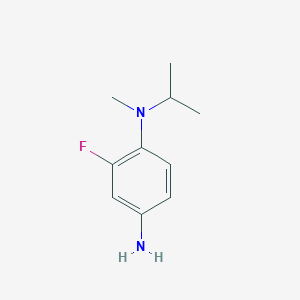

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-N-methyl-1-N-propan-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-7(2)13(3)10-5-4-8(12)6-9(10)11/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEPGKZUGJQACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193132 | |

| Record name | 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-08-5 | |

| Record name | 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine

An In-Depth Technical Guide to the Synthesis of 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine

Introduction

This compound is a substituted p-phenylenediamine (PPD) derivative. PPDs are a class of compounds widely utilized as intermediates in the production of polymers, dyes, and notably, as crucial building blocks in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated intermediates like the target compound particularly valuable for drug development professionals.[1] This guide provides a detailed examination of viable synthetic strategies for this molecule, focusing on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols designed for reproducibility and validation.

Section 1: Retrosynthetic Analysis and Strategic Overview

The molecular architecture of the target compound features a 1,4-diaminobenzene core, functionalized with a fluorine atom and an unsymmetrical tertiary amine. The primary challenge lies in the controlled and selective introduction of these functional groups onto the aromatic ring. Two principal retrosynthetic disconnections lead to logical and distinct synthetic pathways:

-

Pathway A: The Alkylation Strategy. This approach involves the initial synthesis of a core diamine structure, 2-fluoro-1,4-phenylenediamine, followed by sequential N-alkylation to install the isopropyl and methyl groups on one of the amino functionalities. The key challenge here is achieving selective alkylation on only one of the two nitrogen atoms.

-

Pathway B: The C-N Coupling Strategy. This pathway constructs the C-N bonds sequentially on a pre-functionalized fluorinated benzene ring. This method offers potentially greater control by building the molecule step-by-step, typically employing modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2][3]

Caption: High-level retrosynthetic strategies for the target molecule.

Section 2: Pathway A - Synthesis via Reductive Amination

This pathway prioritizes the formation of the core 2-fluoro-1,4-phenylenediamine, which is then elaborated. Reductive amination is a robust method for forming C-N bonds by converting a carbonyl group and an amine into a new, more substituted amine via an imine intermediate.[4]

Synthesis of the Core Intermediate: 2-Fluoro-1,4-phenylenediamine

The most direct precursor to the diamine core is 2-fluoro-4-nitroaniline. This intermediate can be synthesized from commercially available 4-fluoroaniline through a nitration reaction, followed by reduction of the nitro group. A similar multi-step synthesis is reported for the isomeric 4-fluoro-1,2-phenylenediamine.[5] The final reduction step is critical.

Experimental Protocol: Reduction of 2-Fluoro-4-nitroaniline

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-fluoro-4-nitroaniline (15.6 g, 0.1 mol) and ethanol (250 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~1.5 g, ~10 wt%) to the suspension. Rationale: Pd/C is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of nitro groups to amines, offering high yields and clean conversions.[6]

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or a regulated supply. The reaction is stirred vigorously at room temperature. Rationale: Vigorous stirring is essential to ensure efficient contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with a small amount of ethanol.

-

Isolation: The solvent from the combined filtrate is removed under reduced pressure to yield 2-fluoro-1,4-phenylenediamine as a solid, which can be used directly or recrystallized for higher purity.

Sequential N-Alkylation via Reductive Amination

With the diamine in hand, the subsequent challenge is the selective installation of the isopropyl and methyl groups onto a single nitrogen atom. This can be achieved through a two-step reductive amination sequence. The first alkylation with the bulkier isopropyl group is performed, followed by methylation.

Caption: Workflow for the sequential N-alkylation pathway.

Experimental Protocol: N-Isopropylation

-

Setup: In a 250 mL round-bottom flask, dissolve 2-fluoro-1,4-phenylenediamine (12.6 g, 0.1 mol) in dichloromethane (DCM, 150 mL).

-

Reagent Addition: Add acetone (7.3 mL, 0.1 mol) to the solution. Stir for 30 minutes to facilitate imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 23.3 g, 0.11 mol) in portions. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, particularly effective for reductive aminations. It is less reactive towards carbonyls than the intermediate imine, preventing reduction of the acetone starting material.[7]

-

Reaction: Stir the mixture at room temperature overnight. Monitor by TLC.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-isopropyl-2-fluoro-1,4-phenylenediamine can be purified by column chromatography.

Experimental Protocol: N-Methylation

-

Setup: Dissolve the purified N-isopropyl-2-fluoro-1,4-phenylenediamine (16.8 g, 0.1 mol) in DCM (150 mL) in a 250 mL round-bottom flask.

-

Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 8.1 mL, 0.11 mol). Stir for 30 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 0.12 mol) in portions.

-

Reaction & Work-up: Stir overnight at room temperature. The work-up procedure is identical to the N-isopropylation step. The final product is purified by column chromatography to yield this compound.

| Step | Reactants | Key Reagents | Typical Yield | Purity |

| Core Synthesis | 2-Fluoro-4-nitroaniline | H₂, 10% Pd/C | >90% | >95% |

| N-Isopropylation | 2-Fluoro-1,4-phenylenediamine, Acetone | NaBH(OAc)₃ | 70-85% | >98% (post-chromatography) |

| N-Methylation | N-Isopropyl-2-fluoro-1,4-phenylenediamine, Formaldehyde | NaBH(OAc)₃ | 75-90% | >99% (post-chromatography) |

Section 3: Pathway B - Synthesis via Sequential C-N Coupling

This more modern approach leverages the power of palladium-catalyzed cross-coupling to construct the C-N bonds with high precision. The Buchwald-Hartwig amination is a cornerstone of this strategy, allowing for the formation of C-N bonds under relatively mild conditions with broad functional group tolerance.[8][9]

Strategy and Workflow

The synthesis commences with a dihalogenated fluorobenzene, such as 1,4-dibromo-2-fluorobenzene. The first coupling reaction introduces the N-methyl-N-isopropylamino group. The second coupling installs the primary amino group using an ammonia equivalent. The different reactivity of the two bromine atoms (one being ortho to the fluorine, the other para) can influence the reaction sequence, but typically a well-chosen catalyst system can overcome these differences.

Caption: Workflow for the sequential Buchwald-Hartwig amination pathway.

Experimental Protocols

Protocol: First C-N Coupling (Tertiary Amine Formation)

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine like XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).[10] Rationale: The bulky, electron-rich phosphine ligand is crucial for stabilizing the palladium intermediates and facilitating the reductive elimination step that forms the C-N bond. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine or form the active catalyst.[2]

-

Reagent Addition: Add 1,4-dibromo-2-fluorobenzene (1.0 equiv) and N-methylisopropylamine (1.2 equiv) dissolved in an anhydrous solvent like toluene or dioxane.

-

Reaction: Heat the mixture, typically between 80-110 °C, and stir until TLC or GC-MS analysis shows complete consumption of the starting aryl bromide.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate 4-bromo-2-fluoro-N-methyl-N-isopropylaniline.

Protocol: Second C-N Coupling (Primary Amine Formation)

-

Setup: The setup is similar to the first coupling, requiring strict inert atmosphere conditions.

-

Reagents: To the Schlenk flask, add the aryl bromide intermediate (1.0 equiv), a palladium catalyst system optimized for ammonia coupling (e.g., a G3 or G4 Buchwald precatalyst with a ligand like BrettPhos), and a strong base like lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv). Rationale: Coupling with ammonia or its equivalents is more challenging than with other amines. Specialized, highly active catalyst systems and specific ammonia surrogates like LHMDS are often required to achieve good yields.[9]

-

Reaction: The reaction is typically run in an anhydrous solvent like toluene at elevated temperatures (e.g., 100 °C).

-

Work-up and Hydrolysis: After completion, the reaction is cooled and carefully quenched with aqueous acid (e.g., 1M HCl) to hydrolyze the silylamine intermediate and protonate the product amines. The aqueous layer is then basified (e.g., with NaOH) and extracted with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and purified by column chromatography to yield the final product.

Section 4: Comparative Analysis and Conclusion

| Parameter | Pathway A (Reductive Amination) | Pathway B (Buchwald-Hartwig) |

| Pros | - Uses common, less expensive reagents. - Avoids costly palladium catalysts and ligands. - Heterogeneous hydrogenation is easily scalable. | - Highly modular and convergent. - Excellent control of regioselectivity. - Broad substrate scope and functional group tolerance.[3] |

| Cons | - Potential for over-alkylation or side products. - May require multiple purification steps. - Selectivity between the two amines can be an issue. | - Requires expensive and air-sensitive palladium catalysts/ligands. - Strict inert atmosphere conditions are necessary. - Ammonia coupling step can be low-yielding without optimization. |

| Ideal Application | Well-suited for large-scale synthesis where cost is a primary driver and the pathway is well-optimized. | Excellent for discovery chemistry, analog synthesis, and situations where precise control and speed are more critical than reagent cost. |

Both the reductive amination and the sequential C-N coupling pathways represent viable and robust strategies for the .

-

Pathway A is a classic and cost-effective approach, relying on well-established transformations. Its success hinges on the effective control of selectivity during the sequential alkylation steps.

-

Pathway B offers a more modern and flexible route with superior control, leveraging the precision of palladium catalysis. While more expensive, it is often the preferred method in a research and development setting for its reliability and modularity.

The optimal choice depends on the specific context, balancing factors such as scale, cost, available equipment, and the need for analog synthesis. Both routes provide a clear and logical framework for researchers and drug development professionals to access this valuable fluorinated building block.

References

- Grokipedia. Buchwald–Hartwig amination.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- Wikipedia. Buchwald–Hartwig amination.

- National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- OpenOChem Learn. Buchwald -Hartwig Amination.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ACS Publications. Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine.

- Indian Academy of Sciences. Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition.

- ResearchGate. One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.

- Wikipedia. Reductive amination.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-3-fluorophenol in Modern Chemical Synthesis.

- FAQ. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?.

Sources

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Physicochemical Guide to 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine: A Predictive and Methodological Analysis for Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound, 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine. As this molecule is not currently documented in public chemical literature, this document serves as a predictive framework and a methodological resource for researchers. We extrapolate key properties such as lipophilicity (logP), aqueous solubility (logS), and ionization constants (pKa) by analyzing structurally analogous compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these critical parameters, essential for any drug development campaign. The methodologies are designed to be self-validating, providing researchers with a robust toolkit for characterizing this and other novel chemical entities.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from a laboratory concept to a clinical reality is fundamentally governed by its physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, thereby influencing its efficacy and safety. For a novel entity such as this compound, a thorough understanding of these properties is not merely academic; it is a prerequisite for rational drug design and development.

This guide addresses the absence of experimental data for the target compound by adopting a dual approach. Firstly, we present a predictive analysis of its core physicochemical properties, grounded in the known data of structurally similar molecules. This provides a scientifically reasoned starting point for researchers. Secondly, we furnish detailed, step-by-step experimental protocols for determining these properties empirically. The emphasis is not just on the "how," but the "why"—explaining the causality behind experimental choices to ensure robust and reliable data generation.

Chemical Identity and Predicted Physicochemical Profile

The first step in characterizing a novel compound is to define its structure and compute its basic molecular properties.

IUPAC Name: 2-fluoro-N¹-methyl-N¹-(propan-2-yl)benzene-1,4-diamine

Molecular Formula: C₁₀H₁₅FN₂

Chemical Structure:

Predictive Analysis Based on Structural Analogues

To predict the properties of our target compound, we analyze the experimentally derived or computed data from structurally related molecules. The key structural motifs are the p-phenylenediamine scaffold, a fluorine substituent, and N-alkylation.

| Property | 4-Fluoro-1,2-phenylenediamine | 2-Fluoro-n1,n1-dimethylbenzene-1,4-diamine | Predicted: this compound | Justification for Prediction |

| Molecular Weight ( g/mol ) | 126.13 | 154.18 | 182.27 | Calculated precisely from the molecular formula. |

| logP (Lipophilicity) | ~0.8 | 1.47 | ~2.5 - 3.0 | The addition of methyl and isopropyl groups significantly increases lipophilicity compared to the dimethyl analogue. |

| pKa₁ (N4-Primary Amine) | Not Available | Not Available | ~3.5 - 4.0 | The basicity of the primary amine is expected to be significantly reduced by the electron-withdrawing effect of the ortho-fluorine atom.[1][2][3] |

| pKa₂ (N1-Tertiary Amine) | Not Available | Not Available | ~4.5 - 5.5 | Basicity is increased by two electron-donating alkyl groups but decreased by the ortho-fluorine. Steric hindrance from the isopropyl group may also slightly lower the basicity compared to a less hindered tertiary amine. |

| Aqueous Solubility | Moderately Soluble | Low Solubility | Low to Very Low | The predicted high logP and lack of strong hydrogen bond donors on the tertiary amine suggest poor aqueous solubility of the free base. |

| Hydrogen Bond Donors | 2 | 1 | 1 | The primary amine at the N4 position. |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | The two nitrogen atoms. |

Evaluation against Lipinski's Rule of Five

A compound's "drug-likeness" is often initially assessed using Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates more than one rule.[4][5][6][7]

-

Molecular Mass: 182.27 g/mol (< 500 Dalton) - Pass

-

logP: Predicted ~2.5 - 3.0 (< 5) - Pass

-

Hydrogen Bond Donors: 1 (< 5) - Pass

-

Hydrogen Bond Acceptors: 2 (< 10) - Pass

Experimental Methodologies for Physicochemical Characterization

The following sections provide detailed protocols for the empirical determination of the most critical physicochemical properties.

Workflow for Physicochemical Characterization of a Novel Compound

The logical flow for characterizing a new chemical entity (NCE) involves a sequential determination of its properties, as each can influence the experimental design for the next.

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable measure of a compound's intrinsic solubility.[8][9][10]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The concentration of the compound in the supernatant is then quantified.

Experimental Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of glass vials. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). Causality: Sufficient time and constant temperature are critical to ensure the system reaches true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Causality: Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Determination of Lipophilicity (logP): HPLC-Based Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While the traditional shake-flask method is an option, HPLC-based methods offer higher throughput and require less material, making them ideal for drug discovery.[11][12][13][14]

Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column (a hydrophobic stationary phase) and its logP value. A calibration curve is generated using a set of standard compounds with known logP values.

Experimental Protocol:

-

System Preparation: Use a standard C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

-

Calibration Standards: Prepare solutions of 5-7 commercially available compounds with well-documented logP values that span a range covering the predicted logP of the test compound.

-

Calibration Run: Inject each standard compound individually and record its retention time (t_R). Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

-

Data Analysis (Calibration): For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0. Plot log(k') versus the known logP values. Perform a linear regression to obtain a calibration curve equation (e.g., logP = m * log(k') + c).

-

Sample Analysis: Prepare a solution of the test compound, inject it into the HPLC system under the identical conditions, and record its retention time.

-

logP Calculation: Calculate the capacity factor (k') for the test compound and use the calibration curve equation to determine its experimental logP value.

Caption: Workflow for determining logP using a reverse-phase HPLC method.

Determination of Ionization Constant (pKa): Potentiometric Titration

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. For a compound with multiple ionizable centers like our target molecule, potentiometric titration is a highly accurate method for determining each pKa.[15][16][17][18]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated, which corresponds to the midpoint of the buffer region on the titration curve.

Experimental Protocol:

-

Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol) if solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode.

-

Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments using an auto-burette. Record the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values can be determined from the inflection points of this curve. The first derivative plot (ΔpH/ΔV vs. V) will show peaks corresponding to the equivalence points, and the pKa is the pH at the half-equivalence point.

-

Multiple pKa's: For a molecule with two basic centers like the target compound, the titration curve will exhibit two distinct buffer regions, allowing for the determination of both pKa values, provided they are sufficiently separated (typically by > 2 pH units).

References

-

Martínez, A. C., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available at: [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]

-

Fuguet, E., et al. (2003). A fast method for pKa determination by capillary electrophoresis. PubMed. Available at: [Link]

-

Wikipedia. (2023). Lipinski's rule of five. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Mansouri, K., et al. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. National Institutes of Health. Available at: [Link]

-

Paul, A., et al. (2019). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ResearchGate. Available at: [Link]

-

DeLaney, J. S. (2004). Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness. PubMed Central. Available at: [Link]

-

Butina, D., et al. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. PubMed Central. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Slideshare. (n.d.). Physicochemical properties (descriptors) in QSAR.pdf. Available at: [Link]

-

Yildiz, E., et al. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

MDPI. (2023). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available at: [Link]

-

ResearchGate. (2020). Novel Methods for the Prediction of logP, pKa, and logD. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities. Available at: [Link]

-

Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available at: [Link]

-

SCFBio. (n.d.). Lipinski Rule of Five. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Chemaxon. (n.d.). Theory of aqueous solubility prediction. Available at: [Link]

-

Wikipedia. (2023). Quantitative structure–activity relationship. Available at: [Link]

-

Lecture Notes. (2023). lipinski rule of five. Available at: [Link]

-

ACS Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Available at: [Link]

-

ACS Publications. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Available at: [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Available at: [Link]

-

PubMed. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Available at: [Link]

-

PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

-

PubMed Central. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Available at: [Link]

-

PubMed. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available at: [Link]

-

Taylor & Francis eBooks. (n.d.). Physicochemical properties and drug action: alternative QSAR methods. Available at: [Link]

-

Journal of Engineering Research and Applied Science. (2023). Statistical Analysis of Substituent Effects on pKa of Aniline. Available at: [Link]

-

PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values. Available at: [Link]

-

ResearchGate. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. Available at: [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. Available at: [Link]

-

PubMed Central. (n.d.). BDDCS, the Rule of 5 and Drugability. Available at: [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

Agilent. (n.d.). High Performance Capillary Electrophoresis. Available at: [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

-

Course Hero. (n.d.). Physicochemical Parameters used in QSAR. Available at: [Link]

-

TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Available at: [Link]

-

ACS Publications. (2024). MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journaleras.com [journaleras.com]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of N-Alkylation on the Reactivity of Fluorinated Phenylenediamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine and N-alkyl groups into phenylenediamine scaffolds is a powerful tool in medicinal chemistry, offering nuanced control over a molecule's physicochemical properties and metabolic stability. This guide provides an in-depth exploration of the reactivity of N-alkylated fluorinated phenylenediamines, with a particular focus on the interplay between the electronic effects of fluorine and the steric and electronic consequences of N-alkylation. We will delve into the mechanistic underpinnings of their reactivity in key synthetic transformations, supported by field-proven insights and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers leveraging these versatile building blocks in drug discovery and development.

Introduction: The Strategic Value of Fluorine and N-Alkylation in Phenylenediamine Chemistry

Phenylenediamines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine atoms and N-alkyl substituents can profoundly alter their properties. Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1][2] N-alkylation, on the other hand, influences solubility, lipophilicity, and can also prevent N-oxidation, a common metabolic pathway for anilines. Furthermore, the interplay between these two modifications can lead to synergistic effects on a molecule's overall profile. Understanding how these structural changes impact chemical reactivity is paramount for the efficient design and synthesis of novel drug candidates.

The Electronic Landscape: How Fluorine and N-Alkylation Modulate Reactivity

The reactivity of an aromatic amine is fundamentally governed by the electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms. Both fluorine and N-alkyl groups exert significant influence on this electronic landscape.

2.1. The Inductive and Mesomeric Effects of Fluorine

Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution (SNAr).[2][3] This deactivation in electrophilic substitution is a critical consideration in synthetic planning. Conversely, the lone pairs on the fluorine atom can participate in resonance, exerting a weak electron-donating mesomeric effect (+M). In the context of SNAr, the inductive effect typically dominates, making the carbon atom to which the fluorine is attached highly electrophilic and an excellent site for nucleophilic attack.[3][4]

2.2. The Influence of N-Alkylation on Basicity and Nucleophilicity

N-alkylation introduces electron-donating alkyl groups, which generally increase the basicity of the amine compared to the parent aniline.[5] However, the effect on the pKa of anilinium ions can be complex and is influenced by solvation effects and steric hindrance around the nitrogen atom.[5] In the context of fluorinated phenylenediamines, N-alkylation can partially counteract the electron-withdrawing effect of the fluorine atoms, thereby modulating the overall electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms.

The interplay of these effects is summarized in the table below:

| Substituent | Primary Electronic Effect | Impact on Aromatic Ring | Impact on Amine Nucleophilicity |

| Fluorine | Strong Inductive Withdrawal (-I) | Deactivated towards electrophiles, Activated towards nucleophiles | Decreased |

| N-Alkyl Group | Inductive Donation (+I) | Weakly Activated | Increased (generally) |

Logical Relationship: Substituent Effects on Reactivity

Caption: A generalized workflow for a typical SNAr reaction.

Protocol: SNAr with an Amine Nucleophile

-

To a solution of the N-alkylated fluorinated phenylenediamine (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF or DMSO, 0.1 M) is added the amine nucleophile (1.2 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted product.

Causality: The choice of an aprotic polar solvent is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the amine. The base is necessary to deprotonate the amine nucleophile, generating a more potent anionic nucleophile. Heating is often required to overcome the activation energy of the reaction.

3.2. Further N-Alkylation

The remaining N-H bond in a mono-N-alkylated fluorinated phenylenediamine can undergo further alkylation. The reactivity of this second N-alkylation is influenced by the electronic effects of the existing substituents.

Protocol: Exhaustive N-Alkylation

-

To a solution of the mono-N-alkylated fluorinated phenylenediamine (1.0 equiv) in a polar aprotic solvent such as DMF is added a strong base, for example, sodium hydride (NaH, 1.5 equiv), portion-wise at 0 °C.

-

The mixture is stirred at 0 °C for 30 minutes, after which the alkylating agent (e.g., an alkyl halide, 1.2 equiv) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is carefully quenched with water at 0 °C and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Trustworthiness: This protocol includes a strong base to ensure complete deprotonation of the less nucleophilic N-H bond, which is deactivated by the fluorinated aromatic ring. The careful, portion-wise addition of NaH at low temperature is a critical safety measure to control the exothermic reaction and hydrogen gas evolution.

Spectroscopic Characterization

The structural elucidation of N-alkylated fluorinated phenylenediamines relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR.

¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing these compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. [6][7]Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift. [6] Typical ¹⁹F NMR Chemical Shift Ranges (vs. CFCl₃)

| Fluorine Environment | Typical Chemical Shift (ppm) |

| Aryl-F | +80 to +170 [8] |

| -CF₂- | +80 to +140 [8] |

| -CF₃ | +40 to +80 [8] |

Data Acquisition Protocol: ¹⁹F NMR

-

Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe. A standard pulse-acquire sequence is typically sufficient.

-

Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

The spectrum is referenced to an external or internal standard, commonly CFCl₃ (0 ppm).

Conclusion

N-alkylated fluorinated phenylenediamines are a class of compounds with tunable reactivity profiles that are of significant interest in drug discovery. The interplay between the strong electron-withdrawing nature of fluorine and the steric and electronic effects of N-alkylation provides a rich chemical space for exploration. A thorough understanding of the mechanistic principles governing their reactions, particularly nucleophilic aromatic substitution, is essential for their effective utilization in the synthesis of complex molecular targets. The protocols and insights provided in this guide are intended to empower researchers to confidently design and execute synthetic strategies involving these versatile building blocks.

References

-

Ritter, T., et al. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 524(7564), 208–211. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

Leito, I., et al. pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]

-

Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(30), 9286-9300. [Link]

-

Totev, D., et al. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 7(10), 8199–8208. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Ippoliti, F. M., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 13(4), e0195255. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 14178–14185. [Link]

-

Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 85(4‐5), 569-579. [Link]

-

Blackwell, L. F., et al. (1970). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 157-160. [Link]

-

Totev, D., et al. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 7(10), 8199–8208. [Link]

-

Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

-

DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(2), 381–393. [Link]

-

Studies on the Nucleophilic Aromatic F-Fluorination. CORE. [Link]

-

Structure-Property Relationships in Fluorinated Aromatic Polymers for High-Performance Energy Storage Systems. ResearchGate. [Link]

-

Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(30), 9286-9300. [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(1), 585–594. [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4443. [Link]

-

Pudelko, M., et al. (2009). Synthesis and application of N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde)-protected amino acids for optimization of solid-phase peptide synthesis using gel-phase (19)F NMR spectroscopy. Journal of Peptide Science, 15(4), 264-271. [Link]

-

Totev, D., et al. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 7(10), 8199–8208. [Link]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 28(19), 6931. [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F [nmr.chem.ucsb.edu]

A Technical Guide to the Strategic Modulation of Diamine Basicity Using Fluorine

Abstract

In the landscape of modern drug discovery and materials science, diamines represent a critical class of molecules, foundational to the synthesis of everything from potent pharmaceuticals to high-performance polymers.[1] Their utility is intrinsically linked to their basicity (pKa), a parameter that governs molecular interactions, solubility, and bioavailability. The strategic incorporation of fluorine offers a powerful tool to modulate this property with high precision. This guide provides an in-depth exploration of the nuanced role fluorine plays in modifying diamine basicity. We will dissect the underlying electronic principles, examine the profound impact of stereochemistry and intramolecular forces, and provide validated experimental protocols for the accurate assessment of these physicochemical changes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize molecular design.

Introduction: The Diamine Scaffold and the Fluorine Advantage

Diamines are organic compounds containing two amine functional groups. Their presence in pharmaceuticals is widespread, as the basic nitrogen centers can be protonated at physiological pH, enhancing aqueous solubility and enabling critical interactions with biological targets like enzymes and receptors. However, excessively high basicity can be detrimental, leading to off-target effects (e.g., hERG channel inhibition), poor membrane permeability, and rapid metabolism.[2]

Enter fluorine, the most electronegative element. Its introduction into organic molecules imparts a range of desirable properties, including increased metabolic stability and enhanced binding affinity.[3][4] Crucially, fluorine's powerful electron-withdrawing nature provides a predictable and tunable method for attenuating the basicity of nearby functional groups.[3][5] This ability to fine-tune pKa is a cornerstone of modern medicinal chemistry, allowing for the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6] This guide will elucidate the mechanisms by which fluorine exerts this control, transforming the often-challenging task of pKa modulation into a rational design strategy.

Fundamental Electronic Effects of Fluorine on Amine Basicity

The primary mechanism by which fluorine reduces the basicity of an amine is through the powerful negative inductive effect (-I). Basicity is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. By withdrawing electron density through the sigma bond framework, fluorine effectively diminishes the electron density on the nitrogen atom, making its lone pair less available and, therefore, less basic.[7][8]

The Inductive Effect (-I): A Through-Bond Phenomenon

As the most electronegative element, fluorine strongly pulls bonding electrons towards itself.[9] This effect propagates through the carbon skeleton, decreasing in strength with distance.[10][11] Consequently, the placement of a fluorine atom relative to an amine group is critical. A fluorine atom on the α- or β-carbon to the nitrogen will have a much more pronounced base-weakening effect than one located further away.[12] For instance, the introduction of a single fluorine atom on an aliphatic amine can decrease the pKa by approximately 1.7 units.[13]

Diagram 1: Inductive Effect of Fluorine

Caption: Fluorine's inductive effect pulls electron density away from the nitrogen atoms.

The Unique Case of Diamines: Positional Isomerism and Intramolecular Forces

While the inductive effect provides a baseline understanding, the scenario in diamines is more complex and offers richer opportunities for molecular engineering. The presence of two basic centers introduces considerations of relative positioning and the potential for intramolecular interactions, which fluorine can significantly influence.

The Impact of Fluorine Placement

The regiochemistry of fluorination in a diamine scaffold is paramount. Consider a simple propane-1,3-diamine. Fluorination at the 2-position will exert a strong, and roughly equal, inductive effect on both amine groups. However, fluorination at the 1-position would drastically lower the basicity of the adjacent amine while having a much weaker, distance-attenuated effect on the terminal amine. This differential modulation allows for the creation of molecules with two distinct pKa values, which can be advantageous for specific target engagement or for tailoring solubility profiles across different pH environments.

Intramolecular Hydrogen Bonding (IMHB)

A fascinating and often powerful secondary effect is the potential for fluorine to act as a hydrogen bond acceptor.[14][15] While a covalently bound fluorine is a weak acceptor compared to oxygen or nitrogen, in conformationally restricted systems, an intramolecular N-H···F hydrogen bond can form.[16][17] This interaction can have several consequences:

-

Stabilization of Specific Conformations: The IMHB can lock the molecule into a preferred shape, which may be the bioactive conformation required for binding to a biological target.[18]

-

Increased Acidity of the N-H Proton: The hydrogen bond polarizes the N-H bond, making the proton more acidic and, consequently, the amine less basic.

-

Modulation of the Second pKa: By engaging one amine in an IMHB, the electronic environment of the second, more distant amine is also altered, offering a subtle but potentially significant handle for pKa tuning.

The existence of such bonds can be detected experimentally through NMR spectroscopy, where through-space coupling between the N-H proton and the fluorine nucleus (¹hJNH,F) can be observed.[14][16]

Diagram 2: Intramolecular Hydrogen Bonding

Caption: Workflow for determining pKa values via potentiometric titration.

Protocol: NMR Spectroscopy

NMR spectroscopy provides a powerful alternative, especially for determining site-specific, or "microscopic," pKa values in polybasic compounds. [19][20]The method relies on the principle that the chemical shift of a nucleus is sensitive to the protonation state of a nearby functional group. [20] Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of buffered solutions across a wide pH range (e.g., pH 1 to 13). Dissolve an identical, known concentration of the fluorinated diamine in each buffer solution. D₂O is typically used as the solvent.

-

NMR Acquisition: Acquire a ¹H NMR spectrum (and/or ¹⁹F, ¹³C, ¹⁵N spectra for more complex cases) for each sample. [19][21]Ensure consistent acquisition parameters across all samples.

-

Data Analysis: Identify a proton (or other nucleus) whose chemical shift changes significantly upon protonation/deprotonation of a specific amine. Plot the chemical shift (δ) of this reporter nucleus (y-axis) against the pH of the solution (x-axis).

-

Curve Fitting: The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value for the specific amine being monitored. [20]This data can be fitted to the Henderson-Hasselbalch equation to extract a precise pKa.

-

Site-Specific Assignment: By monitoring different reporter nuclei close to each of the two amine groups, it is possible to assign a specific pKa value to each nitrogen atom. For fluorinated diamines, ¹⁹F NMR can be particularly informative. [22][23]

Data Summary: Quantifying the Effect

The impact of fluorination is best illustrated with quantitative data. The table below summarizes typical pKa shifts observed upon fluorination of a simple diamine.

| Compound | Position of Fluorine | pKa₁ | pKa₂ | ΔpKa₁ (vs. Parent) |

| Propane-1,3-diamine | N/A | 10.6 | 8.5 | - |

| 1-Fluoropropane-1,3-diamine | C1 | ~8.8 | ~8.4 | -1.8 |

| 2-Fluoropropane-1,3-diamine | C2 | ~9.0 | ~9.0 | -1.6 |

| 2,2-Difluoropropane-1,3-diamine | C2 | ~7.5 | ~7.5 | -3.1 |

Note: These are representative values. Actual pKa values are highly dependent on the specific molecular structure and experimental conditions. [12][13]As shown, fluorination consistently lowers the basicity. The effect is additive; introducing a second fluorine atom, as in 2,2-difluoropropane-1,3-diamine, results in a more substantial decrease in pKa.

Conclusion and Outlook

The incorporation of fluorine is a sophisticated and highly effective strategy for modulating the basicity of diamine scaffolds. By leveraging a deep understanding of inductive effects, intramolecular hydrogen bonding, and conformational control, medicinal chemists and material scientists can rationally design molecules with precisely tuned physicochemical properties. The ability to selectively attenuate the basicity of one or both nitrogen centers in a diamine opens up new avenues for optimizing drug-target interactions, improving membrane permeability, and enhancing the overall performance and safety profile of novel chemical entities. [3][4]As synthetic methodologies for selective fluorination continue to advance, the application of these principles will undoubtedly become even more integral to the development of next-generation pharmaceuticals and advanced materials.

References

-

Sadeghinia, A. & Mighani, H. (2020). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 4(2), 115-122. Available from: [Link]

-

Taylor, R. et al. (2021). The role of fluorine in medicinal chemistry. Medicinal Chemistry Research, 30, 2195–2219. Available from: [Link]

-

Jetha, K. A., & Brown, D. G. (2024). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 265, 116089. Available from: [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1086-1096. Available from: [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Available from: [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Request PDF. Available from: [Link]

-

LibreTexts Chemistry. (2022). 7.3: Structural Effects on Acidity and Basicity. Available from: [Link]

-

American Chemical Society. (n.d.). Synthesis and Properties of Highly Fluorinated Polyimides. ACS Publications. Available from: [Link]

-

ResearchGate. (2025). Synthesis and characterization of fluorinated polyimides derived from novel unsymmetrical diamines. Request PDF. Available from: [Link]

-

Frederiksen, M. W., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Scientific Reports, 8(1), 3196. Available from: [Link]

-

National Center for Biotechnology Information. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Schematic route of synthesis of (a) fluorinated diamine monomers and (b) polyimide-based polymers. Available from: [Link]

-

Csendes, I. G., et al. (2020). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. Journal of Natural Products, 83(1), 136-141. Available from: [Link]

-

Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. Available from: [Link]

-

Wikipedia. (n.d.). Inductive effect. Available from: [Link]

-

ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... Available from: [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. Available from: [Link]

-

ResearchGate. (2025). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Available from: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Available from: [Link]

-

ResearchGate. (2025). (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. Available from: [Link]

-

Cambridge Open Engage. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available from: [Link]

-

National Center for Biotechnology Information. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC. Available from: [Link]

-

The University of East Anglia. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Available from: [Link]

-

American Chemical Society. (n.d.). Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. ACS Publications. Available from: [Link]

-

Semantic Scholar. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Available from: [Link]

-

National Center for Biotechnology Information. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Available from: [Link]

-

American Chemical Society. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available from: [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Available from: [Link]

-

American Chemical Society. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. PubMed. Available from: [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. drughunter.com [drughunter.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Inductive effect - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. chem.ucla.edu [chem.ucla.edu]

- 17. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects on Aromatic Amines

Abstract

The strategic incorporation of fluorine into aromatic amines represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive exploration of the nuanced electronic effects elicited by fluorine substitution on the aromatic ring of anilines. We will dissect the interplay between fluorine's potent inductive electron withdrawal and its countervailing resonance electron donation, and how this duality governs the basicity, reactivity, and ultimately, the utility of these valuable compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this fascinating area of organic chemistry.

The Dual Electronic Personality of Fluorine

Fluorine's influence on the electronic landscape of an aromatic amine is a classic example of competing electronic effects. Its extreme electronegativity results in a powerful inductive effect (-I) , pulling electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring towards electrophilic attack.

Simultaneously, the lone pairs on the fluorine atom can participate in resonance (+R) with the aromatic pi-system, donating electron density back to the ring. This donation is most pronounced at the ortho and para positions. The delicate balance between these two opposing forces is the key to understanding the chemical behavior of fluorinated aromatic amines.

Caption: Competing electronic effects of fluorine on an aromatic ring.

Impact on Basicity: A Quantitative Look at pKa Values

The basicity of an aromatic amine, quantified by the pKa of its conjugate acid, is a direct reflection of the electron density on the nitrogen atom. The electron-withdrawing nature of fluorine generally leads to a decrease in the basicity of aniline. However, the position of the fluorine substituent plays a critical role in the magnitude of this effect.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.63 |

| 2-Fluoroaniline | 3.20[1] |

| 3-Fluoroaniline | 3.50 |

| 4-Fluoroaniline | 4.65[2][3][4] |

Data compiled from various sources. pKa values can vary slightly depending on experimental conditions.

The pKa values in the table above reveal a fascinating trend. The ortho and meta isomers are significantly less basic than aniline, a direct consequence of the powerful inductive effect of the nearby fluorine atom reducing electron density on the amino group.

Intriguingly, 4-fluoroaniline has a pKa very similar to that of aniline itself.[2][3][4] This is because in the para position, the resonance donation (+R) of fluorine's lone pairs directly counteracts its inductive withdrawal (-I), resulting in a minimal net effect on the basicity of the amino group.[5]

Experimental Protocol: Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Visible absorption spectra of the protonated and deprotonated forms of the aromatic amine.

Materials:

-

Fluoroaniline derivative

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (NaOH) solution

-

Spectrophotometer with quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of the fluoroaniline in a suitable solvent (e.g., 50% ethanol/water).[6]

-

Prepare a series of buffer solutions with a range of known pH values.

-

To a set of cuvettes, add a constant aliquot of the fluoroaniline stock solution and fill to a final volume with the different buffer solutions.

-

Measure the absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance for both the acidic (protonated) and basic (deprotonated) forms.

-

Plot absorbance at a chosen wavelength versus pH.

-

The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the midpoint of the absorbance change.

Caption: Workflow for spectrophotometric pKa determination.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The amino group of aniline is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[7] Fluorine, on the other hand, is generally considered a deactivating group due to its strong inductive effect, yet it also directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation.

When both are present in a fluoroaniline, the powerful activating effect of the amino group dominates, and the molecule readily undergoes EAS. However, the fluorine atom still exerts a deactivating influence, making fluoroanilines generally less reactive than aniline itself. For example, in bromination reactions, aniline reacts rapidly with bromine water to give the 2,4,6-tribromoaniline precipitate, while the reaction with fluoroanilines would be expected to be slower.[7][8]

Caption: Generalized mechanism for electrophilic aromatic substitution on fluoroaniline.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring, often achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group.[9] In this context, fluorine's electronic properties are particularly advantageous.

While counterintuitive, fluorine can act as an excellent leaving group in SNAr reactions, often better than other halogens.[9] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[9] The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this step.

The presence of the amino group, an electron-donating group, would generally disfavor SNAr. However, in appropriately substituted fluoroanilines (e.g., with additional electron-withdrawing groups), or under specific reaction conditions, SNAr can occur.[10]

Caption: Generalized mechanism for nucleophilic aromatic substitution on an activated fluoroaniline.

Applications in Drug Design and Medicinal Chemistry

The unique electronic properties of fluorine make fluorinated aromatic amines highly valuable scaffolds in drug discovery. The introduction of fluorine can modulate a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[11]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.[11]

-

Lipophilicity and Bioavailability: Fluorine substitution can alter a molecule's lipophilicity, affecting its ability to cross cell membranes.[11]

-

pKa: As discussed, fluorine can be used to fine-tune the basicity of an amine, which is critical for drug absorption and distribution.

Case Studies:

-

Celecoxib (Celebrex): This non-steroidal anti-inflammatory drug (NSAID) features a trifluoromethyl group on a pyrazole ring, which is attached to a phenylsulfonamide moiety. While not a direct fluoroaniline, the electronic effects of the CF3 group are crucial for its selective inhibition of the COX-2 enzyme.[12]

-

Voriconazole (Vfend): This antifungal agent contains a difluorophenyl group. The fluorine atoms contribute to its metabolic stability and potency.[13][14][15][16][17]

-

Sitagliptin (Januvia): This anti-diabetic drug contains a trifluorophenyl group. The electronic properties of this group are important for its binding to the dipeptidyl peptidase-4 (DPP-4) enzyme.

Synthesis and Characterization

A common and efficient method for the synthesis of fluoroanilines is the catalytic hydrogenation of the corresponding fluoronitrobenzene.

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

Materials:

-

4-Fluoronitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

Procedure:

-

In a reaction vessel suitable for hydrogenation, dissolve 4-fluoronitrobenzene in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Stir the reaction mixture and bubble hydrogen gas through it at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the solid catalyst and wash it with dichloromethane.

-

Combine the filtrate and the DCM washing, and remove the solvent under reduced pressure to yield the crude 4-fluoroaniline, which can be further purified by distillation or crystallization.[18]

Conclusion

The electronic effects of fluorine on aromatic amines are a testament to the subtle yet profound influence that a single atomic substitution can have on molecular properties and reactivity. The dichotomy of fluorine's strong inductive withdrawal and its capacity for resonance donation provides a powerful tool for fine-tuning basicity, directing the course of aromatic substitution reactions, and designing novel therapeutic agents with enhanced pharmacological profiles. A thorough understanding of these principles is indispensable for any scientist working at the forefront of organic synthesis and drug discovery.

References

-

PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of p-Fluoroaniline (CAS 371-40-4). [Link]

-